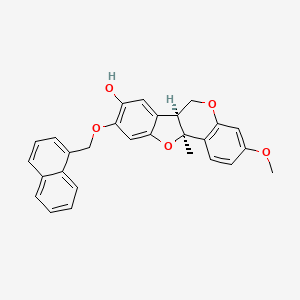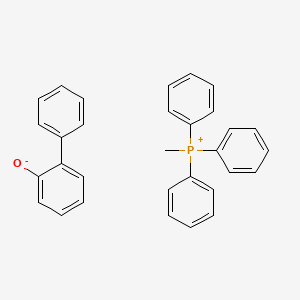
N,N'-Bis(1-hydroxy-2,2-dimethoxyethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Bis(1-hydroxy-2,2-dimethoxyethyl)urea is a chemical compound with the molecular formula C9H20N2O7. It is known for its unique structure, which includes two hydroxy groups and two methoxy groups attached to a urea backbone. This compound is used in various scientific and industrial applications due to its distinctive chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N’-Bis(1-hydroxy-2,2-dimethoxyethyl)urea can be synthesized through the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents. This method is efficient and environmentally friendly, producing high yields with high chemical purity .
Industrial Production Methods
The industrial production of N,N’-Bis(1-hydroxy-2,2-dimethoxyethyl)urea typically involves the reaction of corresponding amines with phosgene to generate the desired isocyanate and carbamoyl chloride. These intermediates then react with ammonia to form the final product .
Chemical Reactions Analysis
Types of Reactions
N,N’-Bis(1-hydroxy-2,2-dimethoxyethyl)urea undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to ensure high yields and purity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce corresponding carbonyl compounds, while reduction may yield alcohols or amines .
Scientific Research Applications
N,N’-Bis(1-hydroxy-2,2-dimethoxyethyl)urea has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a reagent in various biochemical assays.
Medicine: It is investigated for its potential therapeutic properties.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which N,N’-Bis(1-hydroxy-2,2-dimethoxyethyl)urea exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its reactivity, allowing it to participate in various biochemical and chemical processes. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N,N’-Bis(hydroxymethyl)urea: This compound has similar hydroxy groups but lacks the methoxy groups.
1,3-Bis(hydroxymethyl)urea: Another similar compound with a different arrangement of hydroxy groups.
Uniqueness
N,N’-Bis(1-hydroxy-2,2-dimethoxyethyl)urea is unique due to the presence of both hydroxy and methoxy groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific functional group interactions .
Properties
CAS No. |
467425-85-0 |
|---|---|
Molecular Formula |
C9H20N2O7 |
Molecular Weight |
268.26 g/mol |
IUPAC Name |
1,3-bis(1-hydroxy-2,2-dimethoxyethyl)urea |
InChI |
InChI=1S/C9H20N2O7/c1-15-7(16-2)5(12)10-9(14)11-6(13)8(17-3)18-4/h5-8,12-13H,1-4H3,(H2,10,11,14) |
InChI Key |
MYGNTYVJTDYOAN-UHFFFAOYSA-N |
Canonical SMILES |
COC(C(NC(=O)NC(C(OC)OC)O)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


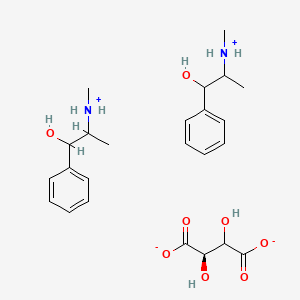
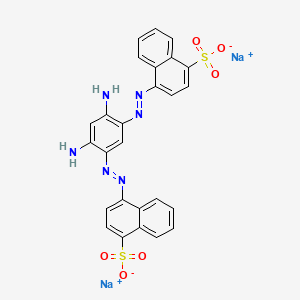
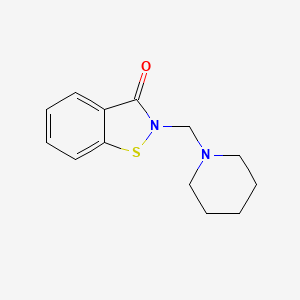

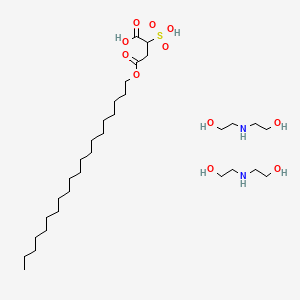
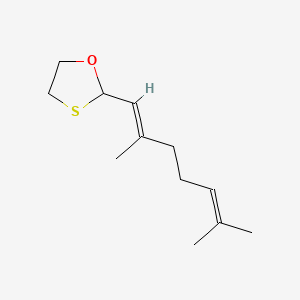
![Butanoic acid, 4-[(9Z)-9-octadecenylamino]-4-oxosulfo-, disodium salt](/img/structure/B12684080.png)

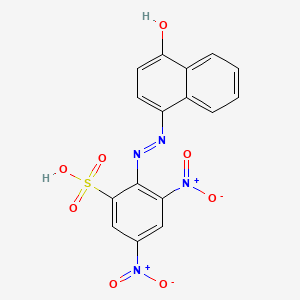
![2,8-Dinitro-11-phenyldibenzo[B,F][1,4]thiazepine 5-oxide](/img/structure/B12684093.png)

